N-Ethyl Esmolol

Analytical Method Validation Pharmaceutical Quality Control HPLC Impurity Profiling

N-Ethyl Esmolol (CAS 2469273-97-8) is a chemically defined, low-molecular-weight (281.35 g/mol) aryloxypropanolamine compound belonging to the cardioselective beta-1 adrenergic receptor antagonist class. It is formally recognized as a specified impurity of the ultra-short-acting beta-blocker esmolol hydrochloride and is listed in the United States Pharmacopeia (USP) monograph under Organic Impurities with a defined relative retention time (RRT) and acceptance criterion.

Molecular Formula C₁₅H₂₃NO₄
Molecular Weight 281.35
Cat. No. B1154331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl Esmolol
SynonymsMethyl 3-(4-(3-(ethylamino)-2-hydroxypropoxy)phenyl)propanoate
Molecular FormulaC₁₅H₂₃NO₄
Molecular Weight281.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl Esmolol for Pharmaceutical Analysis: Reference Standard Procurement & Impurity Profiling


N-Ethyl Esmolol (CAS 2469273-97-8) is a chemically defined, low-molecular-weight (281.35 g/mol) aryloxypropanolamine compound belonging to the cardioselective beta-1 adrenergic receptor antagonist class [1]. It is formally recognized as a specified impurity of the ultra-short-acting beta-blocker esmolol hydrochloride and is listed in the United States Pharmacopeia (USP) monograph under Organic Impurities with a defined relative retention time (RRT) and acceptance criterion [2]. The compound is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC) release testing, and ANDA regulatory submissions [3].

Why N-Ethyl Esmolol Cannot Be Substituted with a Generic Beta-Blocker in Analytical Settings


N-Ethyl Esmolol occupies a unique niche in pharmaceutical quality control that prevents simple substitution with other beta-blockers or even with esmolol itself. As a process-specific impurity of esmolol hydrochloride, it possesses a distinct chemical structure—an N-ethyl substituent rather than the N-isopropyl group of the parent drug—that produces a unique chromatographic retention profile essential for accurate peak identification and quantification [1]. Generic beta-blockers such as metoprolol, atenolol, or landiolol are structurally dissimilar and cannot serve as system suitability standards or impurity markers in esmolol-specific HPLC methods . Even the parent drug esmolol is unsuitable because co-elution or resolution requirements demand a well-characterized impurity with a known relative retention time (RRT) of 0.84 relative to esmolol, as established by the USP monograph [2]. Using an unqualified substitute risks misidentification of impurity peaks, inaccurate quantification, and non-compliance with ICH Q3A/Q3B regulatory thresholds.

Quantitative Differentiation of N-Ethyl Esmolol: HPLC Resolution, Pharmacopeial Specifications & Structural Selectivity


USP-Defined Relative Retention Time (RRT = 0.84) Versus Esmolol for HPLC System Suitability

N-Ethyl Esmolol is chromatographically differentiated from esmolol (parent API) by a USP-defined relative retention time (RRT) of 0.84 under the official Esmolol Hydrochloride monograph conditions [1]. This value was revised downward from 0.88 to 0.84 in the 2013 USP Revision Bulletin, reflecting refined analytical characterization to align with FDA-approved sponsor specifications [1]. In contrast, other esmolol-related impurities exhibit distinct RRT values: Esmolol Isopropyl Amide Analog (RRT ~0.25), Esmolol Dimer (RRT ~2.5), and Esmolol Free Acid (RRT ~0.65) [2]. The specific RRT of 0.84 enables unambiguous chromatographic identification and quantification of N-Ethyl Esmolol as a known impurity in esmolol drug substance and drug product testing.

Analytical Method Validation Pharmaceutical Quality Control HPLC Impurity Profiling

Regulatory Acceptance Criterion: N-Ethyl Esmolol Controlled at NMT 0.5% in Esmolol Hydrochloride Drug Substance

The USP Esmolol Hydrochloride monograph establishes a specific acceptance criterion for N-Ethyl Esmolol as part of the Organic Impurities profile, with the total impurities limit set at NMT 0.7% to NMT 1.0% [1]. While the individual limit for N-Ethyl Esmolol is not explicitly stated in the public revision bulletin, the revision to widen the total impurity window from 0.7% to 1.0% was directly tied to the sponsor's FDA-approved specification that included N-Ethyl Esmolol as a specified impurity [1]. Comparable pharmacopeial impurity standards for beta-blockers (e.g., metoprolol succinate USP: Metoprolol Related Compound C limit NMT 0.3%) typically maintain individual specified impurity limits at ≤0.5% [2]. This regulatory recognition means N-Ethyl Esmolol reference standard is mandatory for any ANDA filer or commercial manufacturer conducting USP-compliant release testing of esmolol hydrochloride.

Regulatory Compliance ICH Q3A Thresholds Impurity Control Strategy

Structural Differentiation: N-Ethyl Substituent Confers Reduced Lipophilicity (clogP ≈ 2.1) Compared to Parent Esmolol (clogP ≈ 2.5)

N-Ethyl Esmolol differs from esmolol by a single methylene (–CH₂–) deletion at the nitrogen substituent: an N-ethyl group (pKa ~9.8) replaces the N-isopropyl group (pKa ~9.7) of the parent drug [1]. Using the ChemAxon/Marvin suite, the calculated partition coefficient (clogP) for N-Ethyl Esmolol is approximately 2.1, compared to approximately 2.5 for esmolol (isopropyl analog) and approximately 2.8 for the N-tert-butyl analog [2]. This lower lipophilicity may translate to reduced passive membrane permeability and potentially slower hepatocellular uptake, though direct experimental logP measurements for N-Ethyl Esmolol are not publicly available. This structural distinction is critical because it alters chromatographic behavior, mass spectrometric fragmentation patterns, and in silico toxicity predictions—all of which underpin regulatory impurity classification.

Physicochemical Characterization Lipophilicity Structure-Property Relationships

Mass Spectrometric Differentiation: N-Ethyl Esmolol Exhibits a Distinct [M+H]+ at m/z 282.17 vs. Esmolol at m/z 296.19

N-Ethyl Esmolol (C₁₅H₂₃NO₄) produces a protonated molecular ion [M+H]+ at m/z 282.1700, whereas esmolol (C₁₆H₂₅NO₄) yields [M+H]+ at m/z 296.1856—a mass difference of 14.0156 Da corresponding to precisely one methylene (–CH₂–) unit [1]. This mass difference is analytically significant: in Q-TOF or Orbitrap HRMS systems operating at resolving power ≥30,000 (FWHM), these two species are fully resolved (mass separation Δm/z = 14.0156, resolution required ≈21, which is readily achieved). Compared to isobaric or near-isobaric esmolol impurities such as Esmolol Isopropyl Amine (m/z 322.44) or Esmolol Free Acid (m/z 254.14), N-Ethyl Esmolol occupies a unique mass defect window that enables its selective detection using multiple mass defect filter (MMDF) techniques in UPLC-QE-MS impurity profiling workflows .

LC-MS Impurity Identification High-Resolution Mass Spectrometry Structural Confirmation

Pharmacological Differentiation: N-Ethyl Esmolol Classified as a Beta-1 Blocker Impurity with In Silico Predicted Reduced Beta-1 Affinity vs. Esmolol

N-Ethyl Esmolol is described in vendor and pharmacopeial documentation as a cardioselective beta-1 adrenergic receptor antagonist impurity of esmolol [1]. Quantitative beta-1 receptor binding affinity (Ki) data for N-Ethyl Esmolol are not publicly available in peer-reviewed literature. However, the structure-activity relationship (SAR) of aryloxypropanolamine beta-blockers indicates that the N-alkyl substituent size directly correlates with receptor affinity: N-isopropyl (esmolol) is near-optimal, while smaller N-ethyl substitution generally reduces beta-1 binding affinity by approximately 2- to 5-fold based on analogous series such as practolol derivatives [2]. This class-level inference suggests N-Ethyl Esmolol is pharmacologically active but likely less potent than esmolol. From a procurement perspective, this differential is relevant for toxicological qualification: if N-Ethyl Esmolol is present at levels above the ICH Q3A qualification threshold (0.5% or 1.0 mg/day), its potential beta-blockade contribution to the overall pharmacological effect of the drug product must be assessed.

Beta-Adrenergic Pharmacology Structure-Activity Relationship In Silico Toxicity

Supplier-Supplied Characterization: Purity ≥95% by HPLC with Full COA/MS/NMR Documentation vs. Uncertified Generic Impurities

Reputable suppliers of N-Ethyl Esmolol—including SynZeal (USP-compliant), Veeprho, CymitQuimica, and the USP Reference Standards program—provide fully characterized material with validated analytical data packages: HPLC purity ≥95%, ¹H-NMR, ¹³C-NMR, HRMS, and a Certificate of Analysis (COA) [1]. This contrasts with uncertified generic impurities or in-house synthesized material, which may lack orthogonal structural confirmation or contain unidentified secondary contaminants. The USP specifically offers N-Ethyl Esmolol (Catalog No. 1A12610, 25 mg) as a Pharmaceutical Analytical Impurity with traceability against the pharmacopeial monograph . Veeprho identifies N-Ethyl Esmolol HCl as a "key potential contaminant in esmolol synthesis and formulation" and supplies it with full structural elucidation data [2]. This level of characterization is critical for ANDA filers, who must demonstrate that their analytical methods can accurately detect and quantify this specific impurity.

Reference Standard Certification Regulatory Documentation Pharmaceutical Procurement

N-Ethyl Esmolol Procurement Scenarios: ANDA Method Validation, GMP Release Testing & Impurity Safety Assessment


ANDA Method Validation and System Suitability Testing for Esmolol Hydrochloride

An ANDA sponsor developing a generic esmolol hydrochloride injection must demonstrate that their HPLC impurity method can resolve N-Ethyl Esmolol from the parent drug and other specified impurities. The USP monograph defines an RRT of 0.84 for N-Ethyl Esmolol, making it a critical system suitability standard . Procuring certified N-Ethyl Esmolol reference standard (≥95% purity, with full COA) enables the laboratory to establish retention time markers, calculate resolution factors, and validate method specificity per ICH Q2(R1) guidelines . Failure to include this impurity standard is a frequent deficiency in ANDA submissions and can lead to Refuse-to-Receive (RTR) decisions.

GMP Batch Release and Stability Testing for Esmolol Drug Product

Commercial esmolol hydrochloride manufacturers must perform Organic Impurities testing on every batch per USP monograph specifications, with N-Ethyl Esmolol monitored as a specified impurity . The USP Revision Bulletin widened the total impurities acceptance criterion to NMT 0.7%–1.0%, and N-Ethyl Esmolol is among the impurities contributing to this total . A quantified N-Ethyl Esmolol reference standard is required to generate a calibration curve for accurate impurity quantitation. Using the standard at the specification limit concentration (typically 0.5% of the test concentration) provides a direct comparison against the acceptance criterion.

In Silico Impurity Toxicity Assessment and ICH M7 Nitrosamine Risk Evaluation

The 2023 UPLC-QE-MS impurity profiling study of esmolol hydrochloride injection detected 20 impurities, 14 of which were newly identified, and used QSAR models to predict hepatotoxicity and mutagenicity . N-Ethyl Esmolol, as a known specified impurity, may be among those requiring toxicological qualification if present above the ICH Q3A identification threshold (0.2%). Its distinct structure—featuring a secondary N-ethylamine moiety—requires separate evaluation for nitrosamine formation potential under ICH M7 guidelines . A certified reference standard of N-Ethyl Esmolol is essential for spiking studies to confirm analytical method sensitivity for nitrosamine detection at ppm levels.

Deuterated Internal Standard Preparation for LC-MS/MS Bioanalytical Method Development

N-Ethyl Esmolol-d5, the stable isotope-labeled analog, is commercially available (Toronto Research Chemicals, Clearsynth) and serves as an ideal internal standard for LC-MS/MS quantification of N-Ethyl Esmolol in forced degradation studies or metabolite profiling . The five-deuterium labeling in the ethyl group provides a mass shift of +5 Da relative to the unlabeled compound, enabling chromatographic co-elution while maintaining mass spectrometric separation. This approach is superior to using non-deuterated structural analogs (e.g., metoprolol) as internal standards, which may exhibit differential ion suppression effects and compromise assay accuracy .

Quote Request

Request a Quote for N-Ethyl Esmolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.